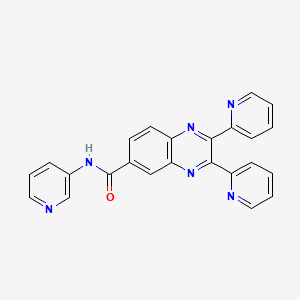

2,3-di-2-pyridinyl-N-3-pyridinyl-6-quinoxalinecarboxamide

Übersicht

Beschreibung

Quinoxaline derivatives are a class of heterocyclic compounds formed by the fusion of benzene and pyrazine rings. These compounds, including their pyridinyl analogs, are known for their varied biological activities and applications in medicinal chemistry. They possess antimicrobial, anticancer, and anti-inflammatory properties, and their synthesis has been widely studied for potential therapeutic uses (Pereira et al., 2015).

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the construction of pyridine or quinoline rings through various synthetic methodologies, including classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, and green reaction protocols (Patra & Kar, 2021). Propargylic alcohols have also been utilized as reactants in novel synthetic strategies for constructing these heterocycles, showcasing their versatility and the diversity of possible synthetic approaches (Mishra et al., 2022).

Molecular Structure Analysis

The molecular structures of quinoxaline derivatives are characterized by the presence of nitrogen atoms replacing some carbon atoms in the naphthalene ring system. This structure lends itself to a variety of biomedical applications due to the ability to modify the quinoxaline structure to obtain desired properties (Pereira et al., 2015).

Chemical Reactions and Properties

Quinoxaline and its derivatives undergo various chemical reactions, including coordination with metals and interactions with different organic molecules. These reactions are crucial for their anticorrosive properties and their applications as corrosion inhibitors (Verma et al., 2020).

Physical Properties Analysis

Quinoxaline derivatives exhibit diverse physical properties due to their heterocyclic structure, including fluorescence activity, which is leveraged in biological imaging and studies. The synthesis and structural modifications of these compounds are aimed at enhancing their fluorescence properties for various applications (Patra & Kar, 2021).

Chemical Properties Analysis

The chemical properties of quinoxaline derivatives, including their reactivity and interactions with other molecules, are influenced by their nitrogen-containing rings. These properties are exploited in their use as corrosion inhibitors, where they form stable chelating complexes with metal surfaces (Verma et al., 2020).

Wissenschaftliche Forschungsanwendungen

Discovery and Optimization of Selective Inhibitors

A novel series of 3-quinoline carboxamides, related to the structural framework of "2,3-di-2-pyridinyl-N-3-pyridinyl-6-quinoxalinecarboxamide," has been discovered and optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds exhibit potent and highly selective ATM inhibition with suitable ADME properties for oral administration, demonstrating efficacy in disease-relevant models when combined with DNA strand break-inducing agents (Degorce et al., 2016).

Sustainable Synthesis of Heterocycles

The compound's related molecular structure has been utilized in the sustainable and practical synthesis of substituted quinolines and pyrimidines. These reactions, catalyzed by a hydride Mn(I) PNP pincer complex, demonstrate high atom efficiency and selective C-C and C-N bond formations, highlighting an environmentally benign approach to synthesizing diverse heterocyclic compounds (Mastalir et al., 2016).

Anion Recognition and Sensing

Dicationic derivatives of pyridine-2,6-dicarboxamide exhibit strong binding to anions in solution, demonstrating pronounced selectivity for chloride ions. These compounds, closely related to "2,3-di-2-pyridinyl-N-3-pyridinyl-6-quinoxalinecarboxamide," also effectively bind neutral urea and amide guests, showcasing their potential as selective sensors for specific anions (Dorazco‐González et al., 2010).

Catalyzed Synthesis of Quinoxalines

The structure of "2,3-di-2-pyridinyl-N-3-pyridinyl-6-quinoxalinecarboxamide" is relevant to the catalyzed synthesis of 2,3-disubstituted quinoxalines in water, highlighting the compound's utility in facilitating the formation of quinoxaline derivatives under mild conditions. This process exemplifies the compound's role in streamlining the production of complex heterocyclic structures with potential pharmacological applications (Yadav et al., 2008).

Eigenschaften

IUPAC Name |

2,3-dipyridin-2-yl-N-pyridin-3-ylquinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N6O/c31-24(28-17-6-5-11-25-15-17)16-9-10-18-21(14-16)30-23(20-8-2-4-13-27-20)22(29-18)19-7-1-3-12-26-19/h1-15H,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORMQXWZRQBXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=CN=CC=C4)N=C2C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4011085.png)

![N-(4-ethylphenyl)-N'-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4011090.png)

![1-(2,3-dimethylphenyl)-5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4011094.png)

![4-{3-[(4-methylphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4011101.png)

![ethyl 4-methyl-2-({2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4011120.png)

![N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4011126.png)

![N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4011127.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4011129.png)

![1-[cyclohexyl(methyl)amino]-3-(2-methoxy-4-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4011135.png)

![1-[cyclohexyl(methyl)amino]-3-[4-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B4011136.png)

![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-({[2-(4-morpholinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4011160.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B4011165.png)